![molecular formula C22H24N2O4S B2871702 (4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone CAS No. 1797591-24-2](/img/structure/B2871702.png)
(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone is a complex organic molecule that features a benzo[d]thiazole moiety, a piperidine ring, and a dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mécanisme D'action
Target of Action
Compounds containing benzo[d]thiazol and imidazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes.
Mode of Action
For instance, some induce changes in cell cycle progression , while others inhibit specific enzymes .
Biochemical Pathways
For example, some have been found to induce apoptosis by activating caspase-3 and causing mitochondrial dysfunction .
Pharmacokinetics
Compounds with similar structures are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary significantly depending on their specific structures and the presence of functional groups.
Result of Action
Compounds with similar structures have been reported to exhibit a variety of effects, such as inducing cell cycle arrest and inhibiting specific enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Piperidine Ring: The benzo[d]thiazole intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the piperidine-benzo[d]thiazole intermediate with a dimethoxyphenyl ketone under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkylated or acylated piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with various biomolecules, including enzymes and receptors, to understand its potential as a therapeutic agent.
Medicine
The compound has shown promise in preclinical studies as a potential drug candidate for treating various diseases, including cancer and infectious diseases, due to its ability to modulate specific biological pathways.
Industry
In the pharmaceutical industry, this compound is explored for its potential to be developed into new drugs. It is also used in the synthesis of other complex molecules that may have industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone: This compound is unique due to its specific combination of functional groups.
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole moiety and are known for their diverse biological activities.
Piperidine derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties.
Dimethoxyphenyl derivatives: These compounds are known for their potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with multiple biological targets, making it a versatile compound for drug development and research.
Propriétés
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxymethyl)piperidin-1-yl]-(2,3-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-26-18-8-5-6-16(20(18)27-2)21(25)24-12-10-15(11-13-24)14-28-22-23-17-7-3-4-9-19(17)29-22/h3-9,15H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKOIJAJFKCDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)COC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2871619.png)
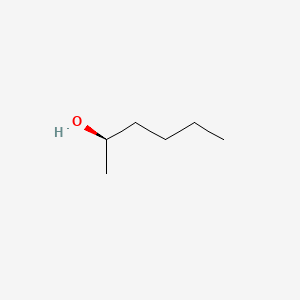

![Ethyl 8-methyl-4-oxo-6-(p-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2871625.png)
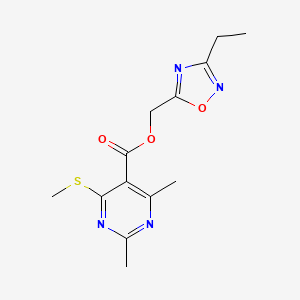


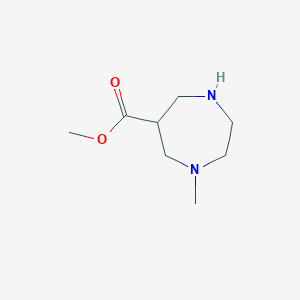

![3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide](/img/structure/B2871634.png)
![N-[2-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2871635.png)
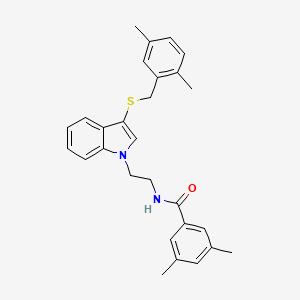
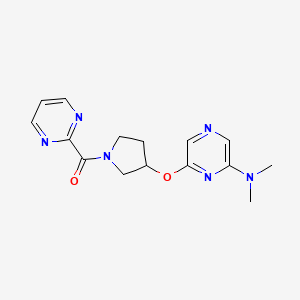
![bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid](/img/structure/B2871640.png)
